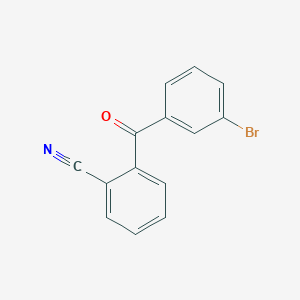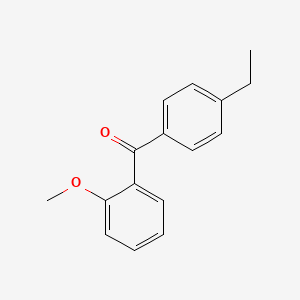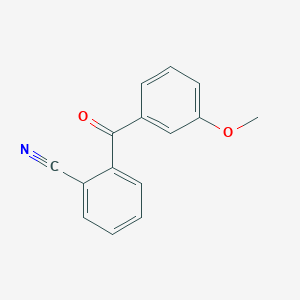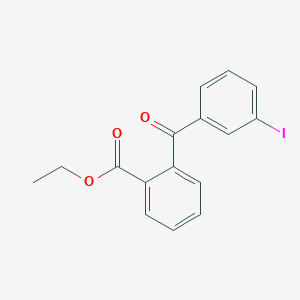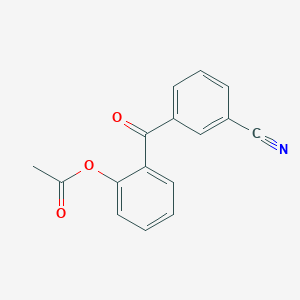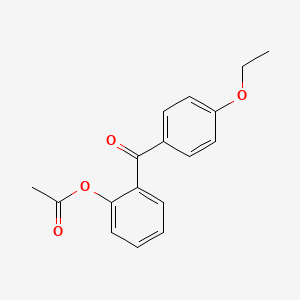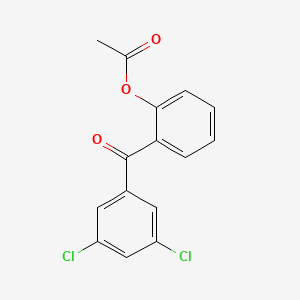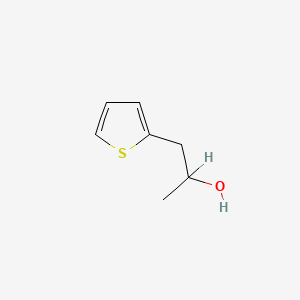
1-(噻吩-2-基)丙-2-醇
描述
1-(Thiophen-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H10OS . It is a liquid at room temperature . The IUPAC name for this compound is 1-(2-thienyl)-1-propanol .
Synthesis Analysis
The synthesis of 1-(Thiophen-2-yl)propan-2-ol can be achieved through several methods. One such method involves starting from acetylthiophene . Another method involves starting from thiophene . Yet another method involves starting from thiophenecarboxaldehyde .Molecular Structure Analysis
The molecular structure of 1-(Thiophen-2-yl)propan-2-ol involves a five-membered thiophene ring attached to a propanol group . The –CH2-CH2 bond at the center of the side chain has a staggered conformation . In the crystal structure, the molecules are linked via O-H…N hydrogen bonds forming C (6) chains propagating along the a-axis resulting in a one-dimensional architecture .科学研究应用
医药化学中的作用
噻吩类类似物,例如 1-(噻吩-2-基)丙-2-醇,已被越来越多的科学家关注,作为一类潜在的生物活性化合物 . 它们在医药化学家改进具有各种生物效应的先进化合物方面发挥着至关重要的作用 .
工业化学和材料科学
噻吩衍生物在工业化学和材料科学中被用作腐蚀抑制剂 . 这表明 1-(噻吩-2-基)丙-2-醇有可能在这些领域得到应用。
有机半导体
噻吩介导的分子在有机半导体的发展中发挥着重要作用 . 这意味着 1-(噻吩-2-基)丙-2-醇可用于开发新型有机半导体。
有机场效应晶体管 (OFET)
噻吩衍生物也用于制造有机场效应晶体管 (OFET) . 这表明 1-(噻吩-2-基)丙-2-醇可用于生产 OFET。
有机发光二极管 (OLED)
噻吩衍生物用于制造有机发光二极管 (OLED) . 这意味着 1-(噻吩-2-基)丙-2-醇可用于生产 OLED。
药理学特性
具有噻吩环系的分子表现出许多药理学特性,例如抗癌、抗炎、抗菌、降压和抗动脉粥样硬化特性 . 这表明 1-(噻吩-2-基)丙-2-醇可能表现出类似的特性。
未来方向
Thiophene-based analogs, such as 1-(Thiophen-2-yl)propan-2-ol, have been the subject of increasing scientific interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological activities and developing more efficient synthesis methods.
作用机制
Target of Action
1-(Thiophen-2-yl)propan-2-ol is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their wide range of pharmacological properties .
Result of Action
Thiophene derivatives are known to have various pharmacological effects, suggesting that 1-(thiophen-2-yl)propan-2-ol could potentially have similar effects .
生化分析
Biochemical Properties
1-(Thiophen-2-yl)propan-2-ol plays a role in various biochemical reactions, particularly those involving thiophene derivatives. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are responsible for its metabolism. The compound undergoes hydroxylation and deamination, leading to the formation of metabolites such as thiophene S-oxides . These interactions highlight the compound’s potential as a substrate for enzymatic reactions and its involvement in metabolic pathways.
Cellular Effects
1-(Thiophen-2-yl)propan-2-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the central nervous system by acting as a norepinephrine-dopamine reuptake inhibitor . This action can lead to changes in neurotransmitter levels, impacting cell function and signaling. Additionally, the compound’s interaction with cytochrome P450 enzymes can influence cellular metabolism and the detoxification processes.
Molecular Mechanism
The molecular mechanism of 1-(Thiophen-2-yl)propan-2-ol involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites such as thiophene S-oxides . These metabolites can further interact with cellular components, potentially causing oxidative stress and influencing gene expression. The compound’s ability to inhibit norepinephrine and dopamine reuptake also contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiophen-2-yl)propan-2-ol can change over time due to its stability and degradation. Studies have shown that the compound is rapidly absorbed and metabolized, with peak concentrations achieved within minutes of administration . Over time, the compound undergoes metabolic transformations, leading to the formation of inactive metabolites. Long-term exposure to the compound may result in cumulative effects on cellular function, including potential oxidative damage and alterations in gene expression.
Dosage Effects in Animal Models
The effects of 1-(Thiophen-2-yl)propan-2-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improved cognitive function . At high doses, the compound can cause toxic effects, including neurotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
1-(Thiophen-2-yl)propan-2-ol is involved in metabolic pathways that include hydroxylation and deamination by cytochrome P450 enzymes . These reactions lead to the formation of metabolites such as thiophene S-oxides and thiophene-2-carboxylic acid. The compound’s metabolism is influenced by the presence of cofactors and other enzymes, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 1-(Thiophen-2-yl)propan-2-ol is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues. Transporters such as organic anion-transporting polypeptides may facilitate its uptake and distribution, influencing its localization and accumulation within cells.
Subcellular Localization
1-(Thiophen-2-yl)propan-2-ol exhibits subcellular localization, with its activity and function influenced by its distribution within cellular compartments . The compound may be directed to specific organelles through targeting signals or post-translational modifications. Its presence in organelles such as the endoplasmic reticulum and mitochondria can impact cellular processes, including protein synthesis and energy metabolism.
属性
IUPAC Name |
1-thiophen-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOLCQNLKZBNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310437 | |
| Record name | α-Methyl-2-thiopheneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62119-81-7 | |
| Record name | α-Methyl-2-thiopheneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62119-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylthiophen-2-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062119817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC76073 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl-2-thiopheneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701310437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylthiophen-2-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-4-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345403.png)
